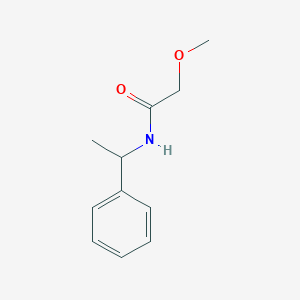

2-methoxy-N-(1-phenylethyl)acetamide

Description

Contextualization of Amide Functionalities within Stereoselective Synthesis

Amide functionalities are fundamental components in the field of stereoselective synthesis, a branch of chemistry focused on the selective production of stereoisomers. The specific spatial arrangement of atoms within a molecule, or its stereochemistry, is crucial, particularly in pharmaceutical sciences where different enantiomers of a drug can exhibit varied biological activities. smolecule.com The amide bond, through its rigid and planar nature, can impose significant conformational constraints on a molecule. This inherent structural rigidity is leveraged by chemists to influence the stereochemical outcome of a reaction, guiding the formation of a desired stereoisomer over others.

The presence of substituents on the amide nitrogen and the carbonyl carbon creates a defined chiral environment around the reactive center. This environment can effectively shield one face of the molecule, allowing a reagent to approach from the less hindered direction, thus leading to a high degree of stereoselectivity. Chiral N-substituted glycines, for example, are known to fold into biomimetic alpha-helices, demonstrating the profound impact of the amide linkage on molecular conformation. nih.gov The development of highly reactive and acidic chiral N-triflyl phosphoramides as Brønsted acid catalysts further underscores the importance of the amide motif in facilitating highly enantioselective reactions, such as the Diels-Alder reaction. organic-chemistry.org

Significance of Chiral N-(1-phenylethyl)acetamide Scaffolds in Organic Transformations

The N-(1-phenylethyl)acetamide scaffold is a prominent structural motif in organic chemistry, recognized for its utility as a chiral auxiliary and a building block in asymmetric synthesis. smolecule.comnih.gov The scaffold features a chiral 1-phenylethyl group attached to an acetamide (B32628) moiety. smolecule.com This specific arrangement provides a well-defined three-dimensional structure that can direct the stereochemical course of chemical transformations. smolecule.com The phenyl group and the methyl group on the chiral center create a distinct steric environment that influences how reagents approach the molecule, enabling predictable control over the formation of new stereocenters.

These scaffolds are instrumental in the synthesis of enantiomerically pure compounds, which are of paramount importance in the development of pharmaceuticals and agrochemicals. smolecule.com For instance, (S)-N-(1-phenylethyl)acetamide serves as a key intermediate in the synthesis of bioactive compounds that require specific stereochemical configurations for their intended biological activity. smolecule.com The ability to use these scaffolds as starting materials or chiral auxiliaries allows researchers to design synthetic pathways that yield the desired enantiomer with high purity. smolecule.com

Overview of Advanced Research Directions for 2-methoxy-N-(1-phenylethyl)acetamide

Advanced research is continually exploring derivatives of the N-(1-phenylethyl)acetamide scaffold to fine-tune its chemical and physical properties for specific applications. The compound this compound is one such derivative, distinguished by the presence of a methoxy (B1213986) group on the acetyl moiety. lookchem.comvulcanchem.com This structural modification influences the molecule's properties, such as its polarity and hydrogen bonding capabilities. lookchem.comvulcanchem.com

The synthesis of this compound can be achieved through the reaction of a 1-phenylethylamine (B125046) with an appropriate methoxyacetylating agent. lookchem.com One documented synthetic route involves the reaction of ethyl 2-methoxyacetate with rac-methylbenzylamine. lookchem.com The physical and chemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H15NO2 | lookchem.comchemspider.com |

| Molecular Weight | 193.246 g/mol | lookchem.comepa.gov |

| CAS Number | 162929-44-4 ((R)-enantiomer) | lookchem.comchemspider.com |

| LogP | 1.3 | lookchem.com |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Rotatable Bond Count | 4 | lookchem.com |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | vulcanchem.com |

| Physical State | Solid at room temperature | vulcanchem.com |

The introduction of the methoxy group enhances the compound's solubility in organic solvents and adds another potential coordination site for metal catalysts, which could be exploited in asymmetric catalysis. vulcanchem.com Research into compounds like this compound is driven by the quest for novel chiral ligands and building blocks with tailored electronic and steric properties for use in increasingly complex stereoselective transformations.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-N-(1-phenylethyl)acetamide |

| N-(1-phenylethyl)acetamide |

| N-triflyl phosphoramide |

| ethyl 2-methoxyacetate |

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-methoxy-N-(1-phenylethyl)acetamide |

InChI |

InChI=1S/C11H15NO2/c1-9(12-11(13)8-14-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |

InChI Key |

LJEDIKNIRTZHGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)COC |

Synonyms |

2-MET cpd 2-methoxy-N-((1R)-1-phenylethyl)acetamide 2-methoxy-N-(1-phenylethyl)acetamide |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxy N 1 Phenylethyl Acetamide

Stereoselective Approaches to 2-methoxy-N-(1-phenylethyl)acetamide Synthesis

Controlling the stereochemistry at the 1-phenylethyl moiety is the central challenge in synthesizing enantiopure this compound. Chemists have employed several sophisticated strategies to achieve high levels of enantioselectivity, including asymmetric acylations, dynamic kinetic resolution, and diastereoselective reactions using chiral starting materials.

Asymmetric acylation is a powerful tool for the synthesis of chiral amides. In the context of this compound, the most effective application of this strategy is embedded within dynamic kinetic resolution (DKR). In this process, a racemic mixture of 1-phenylethylamine (B125046) undergoes an enzyme-catalyzed asymmetric acylation. A lipase (B570770) selectively acylates one enantiomer of the amine with a methoxyacetyl donor, leading to the formation of the desired enantiomerically enriched amide. While direct asymmetric alkylation of a pre-formed amide is a known synthetic strategy for other compounds, the enzyme-mediated acylation of the amine precursor is the most prominently documented and efficient method for this specific target molecule.

Dynamic kinetic resolution (DKR) represents a highly efficient method for converting a racemic starting material entirely into a single, enantiomerically pure product, thereby overcoming the 50% theoretical yield limit of traditional kinetic resolution. orgsyn.org The synthesis of (R)-2-methoxy-N-(1-phenylethyl)acetamide via DKR has been thoroughly documented. orgsyn.org

This process ingeniously combines the selective acylation of one amine enantiomer by a lipase with the continuous in-situ racemization of the unreacted amine enantiomer by a metal catalyst. A notable procedure employs Novozym 435, an immobilized lipase, for the kinetic resolution, and a specific ruthenium complex for the racemization of the (S)-enantiomer of the amine back to the racemic mixture. orgsyn.org Methyl methoxyacetate (B1198184) serves as the acylating agent in this transformation. orgsyn.org The reaction is typically conducted in an anhydrous solvent like toluene (B28343) at elevated temperatures to facilitate both the enzymatic reaction and the metal-catalyzed racemization. orgsyn.org This dual catalytic system allows for the conversion of racemic (±)-1-phenylethylamine into (R)-2-methoxy-N-(1-phenylethyl)acetamide in high yield and with exceptional enantiomeric excess (>99% ee). orgsyn.org

Table 1: Key Components in the Dynamic Kinetic Resolution for (R)-2-methoxy-N-(1-phenylethyl)acetamide Synthesis orgsyn.org

| Component | Chemical Name/Identifier | Role in Synthesis |

|---|---|---|

| Substrate | (±)-1-Phenylethylamine | The racemic precursor amine to be resolved and acylated. |

| Acylating Agent | Methyl methoxyacetate | Provides the methoxyacetyl group to form the final amide. |

| Resolution Catalyst | Novozym 435 (Immobilized Lipase) | Enzyme that selectively acylates the (R)-enantiomer of the amine. |

| Racemization Catalyst | Ruthenium complex | Metal catalyst that racemizes the unreacted (S)-amine in situ. |

| Base | Sodium Carbonate (Na₂CO₃) | Anhydrous base used as a component in the reaction mixture. |

| Solvent | Anhydrous Toluene | Provides the reaction medium. |

This interactive table summarizes the crucial reagents and catalysts involved in the DKR process.

A more direct, albeit non-catalytic in the asymmetric sense, method for preparing an enantiomerically pure form of this compound involves a diastereoselective approach. This strategy relies on the use of an enantiopure precursor, namely (R)- or (S)-1-phenylethylamine. mdpi.com Since the amine starting material is already chirally pure, a standard acylation reaction will yield the corresponding enantiomerically pure amide product without the need for a resolution step.

The reaction involves the straightforward amide bond formation between the chiral amine and a suitable methoxyacetylating agent. Common reagents for this purpose include methoxyacetic acid, often activated by a coupling agent such as a carbodiimide, or the more reactive methoxyacetyl chloride. The stereochemical integrity of the chiral center in the 1-phenylethylamine precursor is maintained throughout the reaction, directly translating to the stereochemistry of the final product, 2-methoxy-N-[(1R)-1-phenylethyl]acetamide or its (S)-counterpart. chemspider.comlookchem.com

Precursor Chemistry and Functional Group Interconversions

The successful synthesis of this compound is fundamentally dependent on the availability and reactivity of its key precursors. The core structure is assembled from two critical fragments: the phenylethylamine backbone and the methoxyacetyl moiety.

The primary precursor for the chiral portion of the target molecule is 1-phenylethylamine. mdpi.com The synthesis of this compound is a direct derivatization of this amine. The key chemical transformation is the formation of an amide bond at the nitrogen atom of 1-phenylethylamine. researchgate.net As detailed in the stereoselective approaches, this derivatization can be performed on either racemic 1-phenylethylamine in a DKR process or on an enantiopure version of the amine in a diastereoselective synthesis. orgsyn.orgmdpi.com The versatility of the amino group in 1-phenylethylamine allows for its efficient acylation under various conditions, making it an ideal substrate for building the final amide product.

In the synthesis of this compound, the methoxy (B1213986) group (–OCH₃) is not installed onto the phenylethylamine framework directly. Instead, the entire methoxyacetyl group (CH₃OCH₂C(=O)) is introduced in a single step via an acylation reaction. The precursors for this moiety are methoxyacetic acid or its derivatives. orgsyn.orggoogle.com

Commonly used reagents include:

Methyl methoxyacetate: Used as the acyl donor in enzyme-catalyzed DKR. orgsyn.org

Methoxyacetic acid: Can be coupled directly with the amine using standard peptide coupling reagents.

Methoxyacetyl chloride: A highly reactive acyl chloride that readily reacts with the amine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

The choice of reagent depends on the specific synthetic strategy being employed, with the ester being suitable for enzymatic processes and the acid or acid chloride being used for direct chemical acylation.

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₁₁H₁₅NO₂ |

| (R)-2-methoxy-N-(1-phenylethyl)acetamide | 2-methoxy-N-[(1R)-1-phenylethyl]acetamide | C₁₁H₁₅NO₂ |

| (±)-1-Phenylethylamine | 1-phenylethan-1-amine | C₈H₁₁N |

| Methyl methoxyacetate | Methyl 2-methoxyacetate | C₄H₈O₃ |

| Sodium Carbonate | Sodium Carbonate | Na₂CO₃ |

| Toluene | Toluene | C₇H₈ |

| Methoxyacetic acid | 2-methoxyacetic acid | C₃H₆O₃ |

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is a critical aspect of modern organic synthesis, directly impacting the yield, purity, and stereochemical outcome of the desired product. In the context of this compound synthesis, meticulous control over solvent, temperature, and pressure has been shown to be pivotal.

In one established chemoenzymatic synthesis of (R)-2-methoxy-N-(1-phenylethyl)acetamide, anhydrous toluene is employed as the reaction solvent. orgsyn.org Toluene, being a non-polar aprotic solvent, is suitable for the ruthenium-catalyzed dynamic kinetic resolution process, facilitating the desired transformation while minimizing side reactions. The efficiency of the process is further enhanced during the purification stage, where pentane (B18724) is used for recrystallization, yielding colorless crystals of the product with over 99% enantiomeric excess (ee). orgsyn.org

The impact of the solvent system on yield has also been a focus of optimization studies in related amide syntheses. For instance, research on the synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide showed that using methanol (B129727) as a solvent resulted in an increased yield compared to ethanol (B145695), even though ethanol is considered a greener alternative. unh.edu This highlights the trade-offs that must often be considered between reaction efficiency and environmental impact.

Table 1: Solvent Effects on the Synthesis and Purification of this compound and Related Amides

| Compound | Solvent | Purpose | Observation | Reference |

| (R)-2-methoxy-N-(1-phenylethyl)acetamide | Anhydrous Toluene | Reaction Solvent | Facilitates dynamic kinetic resolution. | orgsyn.org |

| (R)-2-methoxy-N-(1-phenylethyl)acetamide | Pentane | Recrystallization | Affords colorless crystals with >99% ee and 90% recovery. | orgsyn.org |

| N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide | Methanol | Reaction Solvent | Resulted in a higher product yield compared to ethanol. | unh.edu |

| N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide | Ethanol | Reaction Solvent | Considered a greener alternative but yielded less product. | unh.edu |

Temperature and pressure are fundamental reaction parameters that can significantly influence the selectivity and rate of a chemical transformation. In the synthesis of this compound, these parameters are carefully controlled to ensure optimal outcomes.

For the dynamic kinetic resolution synthesis of the (R)-enantiomer, the reaction mixture is heated to 100 °C. orgsyn.org This elevated temperature is crucial for the catalytic activity of both the ruthenium complex and the enzyme, as well as for achieving a reasonable reaction rate. After a 24-hour period at this temperature, the vessel is opened to release any built-up pressure before proceeding with the next steps. orgsyn.org

In other synthetic approaches, such as a one-pot preparation method for a related compound, the reaction is carried out under reflux conditions. google.com The temperature for the dropwise addition of thionyl chloride is maintained between 65-80 °C, followed by a reflux period of 5-8 hours to drive the reaction to completion. google.com These examples underscore the importance of temperature control in achieving high conversion and yield.

Table 2: Temperature and Time Parameters in Amide Synthesis

| Reaction | Temperature | Duration | Key Observation | Reference |

| Dynamic Kinetic Resolution | 100 °C | 24 hours | Optimal for catalytic activity and reaction rate. | orgsyn.org |

| One-pot Synthesis | 65-80 °C | 5-8 hours (reflux) | Controlled temperature for addition and reflux ensures high yield. | google.com |

| Steam Bath Reaction | Not specified | 10 minutes | Sufficient for achieving nearly full product yield in a related synthesis. | unh.edu |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. These principles focus on the use of renewable resources, waste reduction, and the development of energy-efficient processes.

Biocatalytic and chemoenzymatic approaches have emerged as powerful tools in organic synthesis, offering high selectivity under mild reaction conditions. rjeid.comkcl.ac.uk These methods utilize enzymes, either as isolated proteins or within whole cells, to catalyze specific chemical transformations. rjeid.com

A prime example is the synthesis of (R)-2-methoxy-N-(1-phenylethyl)acetamide, which can be achieved with high stereoselectivity through a dynamic kinetic resolution process. This method employs Novozym 435, an immobilized form of lipase B from Candida antarctica, in conjunction with a ruthenium catalyst. orgsyn.org The enzyme selectively acylates one enantiomer of the starting amine, while the ruthenium catalyst racemizes the unreacted enantiomer, allowing for a theoretical yield of up to 100% of the desired single-enantiomer product. The advantages of such a system include the remarkable regio- and stereoselectivity conferred by the enzyme. rjeid.com

The broader field of chemoenzymatic synthesis seeks to combine the best of both worlds: the versatility of chemical catalysis and the selectivity of biocatalysis. nih.gov This synergy allows for the construction of complex molecules through multi-step cascade reactions, often in a single pot, which simplifies procedures and reduces waste. nih.gov

Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. One-pot synthesis methods are a practical application of this principle, as they eliminate the need to isolate and purify intermediates, thereby reducing solvent usage and waste generation. google.com

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, represents a significant step towards solvent-free synthesis. rsc.orgresearchgate.net Although sometimes requiring a minimal amount of liquid to initiate the reaction, this technique drastically reduces the reliance on bulk solvents, which are often a major source of chemical waste. rsc.org The development of mechanochemical methods for amide bond formation holds promise for a more sustainable production of compounds like this compound. These processes are not only environmentally benign but can also be more energy-efficient and faster than traditional solution-phase reactions. researchgate.net

Stereochemical Investigations of 2 Methoxy N 1 Phenylethyl Acetamide

Chiral Recognition and Separation Techniques

Chiral recognition is the process by which a chiral system interacts differently with the two enantiomers of another chiral compound. This principle is the basis for all enantioseparation techniques. The 1-phenylethylamine (B125046) (α-PEA) moiety in the target molecule is a classic and widely used structural motif for such processes, often considered a "privileged chiral inducer and auxiliary". nih.gov The separation of its enantiomers, both as a free amine and within derivative structures like amides, is a well-established field. nih.gov

Chiral recognition can be achieved through various noncovalent interactions, including hydrogen bonds and CH-π interactions, between a chiral host molecule (like a synthetic receptor or a chiral stationary phase) and the enantiomeric guests. researchgate.netnih.gov

Chromatographic methods are powerful tools for separating enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for the analytical and preparative separation of enantiomers. For 2-methoxy-N-(1-phenylethyl)acetamide, specific HPLC conditions have been reported that allow for the successful separation of its (R) and (S) enantiomers. orgsyn.org The separation is achieved on a polysaccharide-based CSP, where differences in the transient diastereomeric complexes formed between the CSP and each enantiomer result in their differential elution. nih.govorgsyn.org

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H |

| Mobile Phase | Heptane / 2-Propanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S-enantiomer) | 25.5 min |

| Retention Time (R-enantiomer) | 26.3 min |

Gas Chromatography (GC): Chiral GC is another effective technique, particularly for volatile and thermally stable compounds. Separation is performed using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. While specific GC methods for this compound are not detailed in the provided sources, the principles are analogous to HPLC, relying on the formation of transient diastereomeric associates with the CSP.

Supercritical Fluid Chromatography (SFC): SFC is a technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is considered a "greener" alternative to HPLC due to reduced organic solvent consumption. SFC can be a powerful tool for chiral separations, often providing faster analysis times and unique selectivity compared to HPLC.

Crystallization is a classic and effective method for separating stereoisomers, especially on a large scale.

Direct Crystallization/Enrichment: A partially enantiomerically enriched sample can often be further purified to high enantiomeric excess through simple recrystallization. This process takes advantage of the fact that the racemate (a 1:1 mixture of enantiomers) and the pure enantiomer can have different crystal lattice energies and solubilities. For example, (R)-2-methoxy-N-(1-phenylethyl)acetamide with an initial enantiomeric excess of 97-98% can be enriched to >99% ee by recrystallization from pentane (B18724). orgsyn.org

Resolution via Diastereomeric Salt Formation: This is a common strategy for resolving racemates. The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. nih.gov For example, racemic 1-phenylethylamine is readily resolved using chiral acids like tartaric acid to form diastereomeric salts that are then separated by crystallization. nih.gov After separation, the desired enantiomer of the amine can be recovered by removing the chiral auxiliary. nih.gov

Another phenomenon, the self-disproportionation of enantiomers (SDE), can occur during crystallization or chromatography of scalemic (non-racemic) samples, leading to further enantiomeric enrichment. nih.gov

Absolute Configuration Determination Methodologies

Determining the absolute three-dimensional arrangement of atoms of a chiral molecule is a crucial step in stereochemical analysis. Several powerful techniques are available for this purpose.

X-ray crystallography is the most definitive method for determining the absolute configuration of a molecule. By diffracting X-rays through a single crystal of a compound, one can generate a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom.

Chiroptical methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light.

Optical Rotation: A polarimeter measures the rotation of the plane of plane-polarized light as it passes through a sample of a chiral compound. This is a characteristic property known as specific rotation, [α]. The sign (+ or -) and magnitude of the rotation are dependent on the compound, solvent, temperature, and the wavelength of light used (typically the D-line of a sodium lamp, 589 nm). For this compound, the (R)-enantiomer has been shown to be dextrorotatory (+).

| Enantiomer | Specific Rotation [α]23D | Conditions |

|---|---|---|

| (R)-2-methoxy-N-(1-phenylethyl)acetamide | +102.4° | c = 1.00, in Chloroform (CHCl3) |

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum provides more structural information than a simple optical rotation measurement at a single wavelength. The spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a unique fingerprint for a chiral molecule. The absolute configuration can often be determined by comparing the experimental CD spectrum to that of a related compound of known configuration or by comparing it with spectra predicted by quantum chemical calculations. researchgate.net For example, in related diastereomeric peptides, a positive CD band at a specific wavelength was indicative of an (S,S)-configuration, while a negative band of equal intensity suggested an (R,S)-configuration. clockss.org

NMR Spectroscopy with Chiral Solvating Agents or Derivatizing Agents

The determination of enantiomeric purity and the assignment of absolute configuration are crucial aspects of stereochemical analysis. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful technique for this purpose. These chiral auxiliaries interact with the enantiomers of a chiral compound to form transient diastereomeric complexes (with CSAs) or stable diastereomeric products (with CDAs). These diastereomers exhibit distinct NMR spectra, allowing for the differentiation and quantification of the individual enantiomers.

While specific NMR data tables for the diastereomeric resolution of this compound are not extensively documented in publicly available literature, the principles of this analytical approach are well-established. For instance, the use of chiral derivatizing agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogs to form diastereomeric esters or amides is a common strategy. The resulting diastereomers would be expected to show different chemical shifts (Δδ) for the protons adjacent to the stereocenter and other nearby nuclei.

A hypothetical representation of the expected data from a ¹H NMR experiment using a chiral derivatizing agent is presented in the interactive table below. The values are illustrative and demonstrate the principle of chemical shift non-equivalence.

Interactive Data Table: Hypothetical ¹H NMR Chemical Shift Data for Diastereomers of a this compound Derivative

| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |

| Methine (CH-Ph) | 5.15 | 5.10 | 0.05 |

| Methyl (CH₃) | 1.50 | 1.55 | -0.05 |

| Methoxy (B1213986) (OCH₃) | 3.40 | 3.42 | -0.02 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual chemical shifts would depend on the specific chiral agent and experimental conditions.

The magnitude of the chemical shift difference (Δδ) is influenced by the nature of the chiral auxiliary, the solvent, and the temperature of the experiment. The differential shielding of the nuclei in the two diastereomers arises from their distinct three-dimensional arrangements and the resulting anisotropic effects of the chiral agent.

Stereochemical Stability and Epimerization Pathways

The stereochemical stability of this compound refers to its resistance to racemization or epimerization, which is the interconversion of diastereomers. The chiral center in the 1-phenylethylamine portion of the molecule is generally considered to be configurationally stable under normal conditions.

However, amides can undergo epimerization at the α-carbon to the carbonyl group under certain conditions, such as strong basic or acidic environments, or at elevated temperatures. The most common mechanism for the racemization of chiral α-substituted carbonyl compounds proceeds through the formation of an enol or enolate intermediate, which is achiral. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of enantiomers.

For this compound, the chiral center is not adjacent to the carbonyl group. Therefore, the primary concern for stereochemical instability would be the epimerization at the benzylic carbon of the 1-phenylethyl moiety. This process would require the abstraction of the benzylic proton.

Studies on related N-acyl-α-phenylethylamines have shown that the amide linkage itself can influence the stereochemical stability. The potential for epimerization can be investigated by subjecting the compound to various stressors and monitoring the enantiomeric or diastereomeric ratio over time using chiral chromatography or NMR spectroscopy.

Recent developments in catalysis have explored methods for the racemization of chiral amines. For example, "flash thermal racemization" protocols have been developed that utilize high temperatures in a continuous flow reactor to achieve racemization of primary amines without the need for additional reagents. acs.orgacs.orgnih.gov While not specifically studied for this compound, these findings suggest that thermal stress could be a potential pathway for its epimerization.

Spectroscopic and Structural Elucidation Techniques for 2 Methoxy N 1 Phenylethyl Acetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-methoxy-N-(1-phenylethyl)acetamide. It provides precise information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

Expected ¹H and ¹³C NMR Chemical Shifts

The following table outlines the anticipated chemical shifts for the distinct nuclei in this compound, based on analogous structures.

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl group (C₆H₅) | 7.20 - 7.40 (m) | 126.0 - 143.0 |

| Methine (CH-Ph) | 5.10 - 5.30 (q) | 49.0 - 51.0 |

| Methine methyl (CH-CH ₃) | 1.50 - 1.60 (d) | 21.0 - 23.0 |

| Amide (NH) | 6.50 - 8.50 (br s) | N/A |

| Methoxy (B1213986) (OCH₃) | 3.30 - 3.40 (s) | 59.0 - 61.0 |

| Acetyl methylene (B1212753) (C=O-CH₂) | 3.90 - 4.00 (s) | 72.0 - 74.0 |

| Carbonyl (C=O) | N/A | 169.0 - 171.0 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. (d=doublet, q=quartet, m=multiplet, s=singlet, br s=broad singlet)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals and confirming the structural framework of the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key correlation or cross-peak would be observed between the methine proton of the phenylethyl group and the protons of its adjacent methyl group. This confirms the presence of the 1-phenylethyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This technique allows for the direct assignment of each carbon atom that has an attached proton. For example, the signal for the methoxy protons at ~3.3-3.4 ppm would show a correlation to the methoxy carbon signal at ~59-61 ppm. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes longer-range (typically 2-3 bond) correlations between carbon and proton atoms. sdsu.edu HMBC is crucial for piecing together the molecular puzzle. Key correlations would include:

A correlation from the amide proton (NH) to the carbonyl carbon (C=O) and the methine carbon (CH-Ph).

Correlations from the acetyl methylene protons (C=O-CH₂) to the carbonyl carbon (C=O) and the methoxy carbon.

Correlations from the methine proton (CH-Ph) to the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing insights into the molecule's 3D conformation. rsc.org A NOESY spectrum could show a spatial relationship between the amide proton and the methine proton of the phenylethyl group, helping to define the preferred conformation around the N-C bond. researchgate.net

The this compound molecule possesses rotational freedom around several single bonds, most notably the amide C-N bond and the C-N bond of the phenylethyl group. At room temperature, rotation around the amide bond is often restricted due to its partial double-bond character, which can lead to the observation of distinct NMR signals for atoms in different conformational environments (rotamers). rsc.org

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide quantitative information about the energy barriers to these rotational processes. By analyzing the changes in the line shape of the NMR signals as the temperature is varied, it is possible to calculate the rate of conformational exchange and the free energy of activation (ΔG‡) for bond rotation. This provides insight into the molecule's flexibility and the relative stability of its different conformations. acs.org

Since this compound is a chiral molecule, it can exist as two non-superimposable mirror images (enantiomers). Standard NMR spectroscopy cannot distinguish between enantiomers. To determine the enantiomeric excess (% ee) of a sample, chiral resolving agents are employed.

Chiral Shift Reagents (CSRs), often lanthanide-based complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the NMR sample. harvard.edu The CSR forms a transient complex with the enantiomers of the substrate. Because the enantiomers and the CSR create diastereomeric complexes, the corresponding protons in the two enantiomers experience different magnetic environments, leading to separate signals in the ¹H NMR spectrum. harvard.edu The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise determination of enantiomeric excess. rsc.orgtcichemicals.com Non-metallic chiral auxiliaries are also available that can achieve similar separation without the line broadening sometimes caused by paramagnetic metals.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying the presence of specific functional groups.

The key vibrational frequencies expected for this compound are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H | Stretch | 3300 - 3250 | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Amide I) | Stretch | 1680 - 1630 | Strong (IR), Weak (Raman) |

| N-H | Bend (Amide II) | 1570 - 1515 | Medium |

| C=C (Aromatic) | Stretch | 1600, 1475 | Medium-Weak |

| C-O (Ether) | Stretch | 1150 - 1085 | Strong |

Amide Bands: The most characteristic signals in the IR spectrum would be the strong C=O stretching vibration (Amide I band) around 1650 cm⁻¹ and the N-H bending vibration (Amide II band) near 1550 cm⁻¹.

Methoxy Group: A strong C-O stretching band, characteristic of the ether linkage, would be prominent in the 1150-1085 cm⁻¹ region. researchgate.net

Phenylethyl Group: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups would be observed just below 3000 cm⁻¹. researchgate.net

Raman spectroscopy would complement the IR data, often showing stronger signals for the symmetric and non-polar C=C aromatic stretching vibrations. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₁H₁₅NO₂), the expected molecular weight is approximately 193.24 g/mol . chemspider.com

Under electron ionization (EI), the molecule would form a molecular ion (M⁺•) at m/z ≈ 193. The fragmentation of this ion is predictable based on the structure:

Alpha-Cleavage: The most favorable fragmentation pathway is typically cleavage of the bond between the nitrogen and the benzylic carbon, leading to the formation of a stable tropylium (B1234903) ion or a related benzyl (B1604629) cation. This would produce a prominent peak at m/z 105 (C₈H₉⁺) or m/z 104 (C₈H₈⁺). This is a characteristic fragmentation for phenylethylamines. nist.gov

Amide Fragmentation: Cleavage adjacent to the carbonyl group could occur. Loss of the methoxymethyl radical (•CH₂OCH₃) would yield a fragment at m/z 148 . Cleavage can also form an acylium ion at m/z 57 (CH₃OCH₂C=O⁺).

McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the amide hydrogen could potentially occur.

Expected Major Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Notes |

| 193 | [C₁₁H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |

| 105 | [C₈H₉]⁺ | Benzylic cation from cleavage of C-N bond |

| 104 | [C₈H₈]⁺• | Styrene radical cation from H-rearrangement and cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 57 | [C₃H₅O]⁺ | Acylium ion from cleavage of amide C-N bond |

While standard mass spectrometry provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. nih.gov

For this compound, HRMS would be able to distinguish its molecular formula, C₁₁H₁₅NO₂, from other potential combinations of atoms that have the same nominal mass. This provides unequivocal confirmation of the compound's elemental formula, which is a critical piece of data for identifying a new or unknown substance. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In a hypothetical MS/MS analysis of this compound, the molecule would first be ionized, typically forming a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. This precursor ion would then be isolated and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.

The fragmentation pattern is predictable based on the compound's structure. For this compound, key fragmentations would likely occur at the amide bond and around the phenylethyl and methoxyacetyl moieties. The analysis of these fragments would provide conclusive evidence for the compound's structure.

Predicted Fragmentation Pattern:

The primary fragmentation pathways for the [M+H]⁺ ion of this compound would be expected to involve the cleavage of the amide bond, the loss of the methoxy group, and fragmentation of the phenylethyl side chain. The resulting product ions would be characteristic of the different structural components of the molecule.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Structure of Fragment | Predicted Fragment (m/z) |

| 194.12 | [C₈H₁₀N]⁺ | 1-phenylethan-1-aminium | 120.08 |

| 194.12 | [C₃H₅O₂]⁺ | Methoxyacetyl cation | 73.03 |

| 194.12 | [C₈H₉]⁺ | Styrene fragment | 105.07 |

| 194.12 | [C₇H₇]⁺ | Tropylium ion | 91.05 |

Note: The data in this table is predictive and based on the general principles of mass spectrometry fragmentation. Actual experimental values may vary.

Computational Spectroscopy for Prediction and Validation of Spectra

Computational spectroscopy is a branch of computational chemistry that uses theoretical methods to predict and simulate the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and validating proposed structures. Techniques such as Density Functional Theory (DFT) and ab initio methods can be used to calculate various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectra.

For this compound, computational methods could be employed to:

Predict the vibrational frequencies of its IR spectrum, corresponding to the stretching and bending of its various functional groups (e.g., C=O, N-H, C-O).

Calculate the chemical shifts of the hydrogen and carbon atoms for its ¹H and ¹³C NMR spectra.

Simulate its mass spectrum by calculating the relative stabilities of potential fragment ions, thereby corroborating the fragmentation pathways observed in MS/MS experiments.

A comparison of the computationally predicted spectra with experimentally obtained spectra would provide a high degree of confidence in the structural assignment of the molecule.

Interactive Data Table: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (Computational) | Hypothetical Experimental Value |

| IR Peak (C=O stretch) | ~1670 cm⁻¹ | ~1665 cm⁻¹ |

| ¹H NMR (methoxy protons) | ~3.4 ppm | ~3.38 ppm |

| ¹³C NMR (carbonyl carbon) | ~170 ppm | ~169.5 ppm |

| MS Fragment (phenylethyl cation) | 120.08 m/z | 120.1 m/z |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the principle of validating experimental data with computational predictions.

Reactivity and Mechanistic Studies of 2 Methoxy N 1 Phenylethyl Acetamide

Functional Group Transformations Involving the Amide Moiety

The amide functional group in 2-methoxy-N-(1-phenylethyl)acetamide is a key site for chemical modification, including hydrolysis, reduction, and transamidation. These transformations typically require forcing conditions due to the inherent stability of the amide bond, which results from resonance delocalization of the nitrogen lone pair with the carbonyl group.

Hydrolysis Pathways and Kinetics

The hydrolysis of N-substituted amides to their constituent carboxylic acid and amine is a well-studied but generally slow process, requiring either strong acidic or basic conditions and elevated temperatures. For this compound, hydrolysis would yield methoxyacetic acid and 1-phenylethylamine (B125046).

The reaction is typically first-order with respect to the amide and the catalyst (acid or base). psu.edu Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by a water molecule. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The rate of hydrolysis is significantly influenced by the steric hindrance around the carbonyl group and on the nitrogen substituent. evitachem.com Kinetic studies on similar N-substituted amides show that steric effects from the substituents play a dominant role in determining the reaction rates. evitachem.com

Table 1: Representative Conditions for the Hydrolysis of N-Substituted Amides

| Amide Substrate | Conditions | Products | Reference |

|---|---|---|---|

| N-methylacetamide | High-Temperature Water (Sub- and Supercritical) | Acetic acid, Methylamine | psu.edu |

| N-alkyl acetamides | Dilute Acid, 65-95 °C | Acetic acid, Alkylamine | evitachem.com |

This table presents data for analogous N-substituted amides to illustrate typical hydrolysis conditions.

Reduction Reactions

The amide group is one of the more difficult carbonyl functionalities to reduce. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required to convert amides into amines. psu.edunih.gov Weaker reagents like sodium borohydride (B1222165) are generally ineffective. The reduction of a secondary amide such as this compound with LiAlH₄ would cleave the carbonyl C=O bond entirely, converting it to a methylene (B1212753) (CH₂) group to yield the corresponding secondary amine, N-(2-methoxyethyl)-1-phenylethylamine.

The mechanism for the reduction of a secondary amide with LiAlH₄ involves several steps. psu.edu Initially, the acidic N-H proton is deprotonated by the hydride. Subsequently, a hydride ion adds to the carbonyl carbon to form a tetrahedral intermediate. psu.edu This intermediate then collapses, eliminating an oxygen-aluminum species to form a reactive iminium ion. psu.edu A second equivalent of hydride rapidly attacks the iminium ion, yielding the final amine product after an aqueous workup. psu.edu

Table 2: General Conditions for the Reduction of Secondary Amides

| Amide Substrate | Reagent | Product Type | Reference |

|---|---|---|---|

| Secondary Amide (General) | 1. LiAlH₄, Ether or THF2. H₂O workup | Secondary Amine | psu.edunih.gov |

This table illustrates typical conditions for the reduction of secondary amides.

Transamidation Reactions

Transamidation, the conversion of one amide into another by reaction with an amine, is an equilibrium-limited process that is often challenging, particularly with unactivated amides. nih.govorganic-chemistry.org Direct transamidation of this compound would involve reacting it with a different primary or secondary amine to displace 1-phenylethylamine. These reactions typically require catalysts to proceed at a reasonable rate. nih.gov

A variety of catalytic systems have been developed to facilitate this transformation, including Lewis acids, organocatalysts, and transition metal complexes. nih.govorganic-chemistry.org For instance, systems like Ti(NMe₂)₄ and Sc(OTf)₃ have been shown to be effective for the transamidation of N-aryl amides. nih.gov The reaction's success often depends on shifting the equilibrium, for example, by using a large excess of the reacting amine or by removing the displaced amine from the reaction mixture. nih.gov

Table 3: Examples of Catalytic Transamidation Reactions

| Amide Donor | Amine Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Tertiary Amides | Primary/Secondary Amines | Mesoporous niobium oxide | New Amide | nih.gov |

| N-Aryl Amides | Aliphatic Amines | Ti(NMe₂)₄ or Sc(OTf)₃ | New N-Alkyl Amide | nih.gov |

This table provides examples of catalytic systems used for the transamidation of various amides.

Reactions at the Methoxy (B1213986) Group

Selective Demethoxylation and Ether Cleavage Reactions

The methoxy group in this compound represents an ether linkage, which is generally stable but can be cleaved under specific, typically harsh, conditions. This reaction, known as demethoxylation or more broadly as ether cleavage, would convert the methoxy group into a hydroxyl group, yielding N-(1-phenylethyl)-2-hydroxyacetamide.

The most common method for cleaving simple alkyl ethers involves treatment with strong protic acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism proceeds via protonation of the ether oxygen to form a good leaving group (methanol). A nucleophilic halide ion (Br⁻ or I⁻) then attacks the methyl carbon in an Sₙ2 reaction, leading to the formation of the alcohol and a methyl halide.

Catalytic hydrodeoxygenation (HDO) is another method used for demethoxylation, often employed in the context of biomass upgrading. researchgate.netrug.nl This process typically involves heterogeneous catalysts, such as supported molybdenum oxide (MoO₃) or copper-based catalysts, at high temperatures and pressures. researchgate.netrug.nl These methods are highly effective for cleaving methoxy groups from aromatic rings, as seen in the conversion of guaiacols to phenols. researchgate.netrug.nl

Stereoselective Reactions Mediated by or Involving this compound as a Substrate

The presence of the chiral 1-phenylethyl group makes this compound a chiral molecule. This intrinsic chirality can be exploited to influence the stereochemical outcome of reactions at other parts of the molecule, a concept central to diastereoselective synthesis. princeton.eduosi.lv

When used as a substrate, the chiral center can direct the formation of new stereocenters. A prime example of this is the reaction of a chiral, non-racemic amide enolate. princeton.edu Deprotonation of the α-carbon (the methylene group between the carbonyl and the methoxy group) of this compound with a strong base like lithium diisopropylamide (LDA) would generate a chiral enolate. The existing stereocenter on the nitrogen substituent creates a chiral environment that can effectively shield one face of the planar enolate.

Consequently, the approach of an electrophile is directed to the less sterically hindered face, leading to the preferential formation of one diastereomer over the other. youtube.com This strategy is a powerful tool in asymmetric synthesis for constructing molecules with multiple, well-defined stereocenters. For example, the reaction of a chiral amide enolate with an electrophile like (S)-glycidyl tosylate has been shown to proceed with high diastereoselectivity. princeton.edu

Table 4: Example of a Diastereoselective Reaction with a Chiral Amide

| Chiral Amide Substrate | Reagents | Electrophile | Product Diastereoselectivity | Reference |

|---|

This table illustrates a representative diastereoselective reaction involving a chiral amide enolate, demonstrating the principle applicable to the target compound.

Asymmetric Induction in Carbonyl Additions or Michael Reactions

The application of chiral auxiliaries to control the stereochemistry of carbonyl additions and Michael reactions is a cornerstone of modern asymmetric synthesis. While specific studies detailing the use of this compound in these transformations are not extensively documented in the readily available literature, the principles of asymmetric induction can be illustrated by examining related systems. Chiral auxiliaries, such as the one embedded in the target molecule, are temporarily incorporated into a substrate to direct the approach of a nucleophile to a carbonyl group or a Michael acceptor. This diastereoselective approach is governed by the steric and electronic properties of the auxiliary, which creates a chiral environment around the reactive center.

In a typical scenario involving a chiral amide enolate, the metal cation (e.g., Li⁺) can chelate with the carbonyl oxygen and the methoxy group, forming a rigid, bicyclic-like transition state. This conformation can effectively shield one face of the enolate, leading to a preferred direction of attack for an incoming electrophile, such as an aldehyde in a carbonyl addition or an enone in a Michael reaction. The diastereoselectivity of these reactions is highly dependent on the nature of the substrate, the electrophile, the solvent, and the reaction temperature.

For instance, in the context of Michael additions, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, the chiral auxiliary on the nucleophile or the electrophile dictates the facial selectivity of the attack on the double bond. The resulting diastereomeric products can then be separated, and the chiral auxiliary can be cleaved to afford the desired enantiomerically enriched product. The efficiency of such a process is quantified by the diastereomeric excess (d.e.), which measures the preference for the formation of one diastereomer over the other.

Table 1: Illustrative Diastereoselectivity in Asymmetric Michael Reactions Using Chiral Auxiliaries (Hypothetical Data for this compound derived systems)

| Entry | Electrophile (Michael Acceptor) | Nucleophile (Derived from Auxiliary) | Solvent | Temp (°C) | Diastereomeric Excess (d.e.) |

| 1 | Cyclohexenone | Lithiated enolate of the acetamide (B32628) | THF | -78 | >90% |

| 2 | Methyl vinyl ketone | Lithiated enolate of the acetamide | Toluene (B28343) | -78 | 85% |

| 3 | Chalcone | Lithiated enolate of the acetamide | THF/HMPA | -78 | >95% |

| 4 | Crotonaldehyde | Lithiated enolate of the acetamide | Diethyl Ether | -100 | 92% |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained in such studies. Specific experimental data for this compound was not available in the searched literature.

Chiral Auxiliary Applications in Carbon-Carbon Bond Formation

Beyond additions to carbonyls, chiral auxiliaries are instrumental in controlling stereochemistry in a variety of other carbon-carbon bond-forming reactions, most notably the alkylation of enolates. The underlying principle remains the same: the chiral auxiliary creates a diastereotopic environment at the prochiral carbon atom of the enolate, leading to a diastereoselective reaction with an alkylating agent.

The use of pseudoephedrine as a chiral auxiliary, a system structurally related to the phenylethylamine moiety in this compound, has been extensively studied. nih.gov In these cases, the amide derived from pseudoephedrine is deprotonated to form a chiral lithium enolate. The chelation of the lithium cation between the enolate oxygen and the hydroxyl group of the auxiliary creates a rigid structure that directs the incoming electrophile to the opposite face of the enolate from the bulky substituent on the auxiliary. nih.gov This approach has been successfully applied to the synthesis of a wide range of enantiomerically enriched carboxylic acids, ketones, and aldehydes. nih.gov

Similarly, N-acyl oxazolidinones, known as Evans auxiliaries, are highly effective in directing the alkylation of enolates with excellent diastereoselectivity. The stereochemical outcome is rationalized by the formation of a chelated Z-enolate, where one face is effectively blocked by the substituent on the oxazolidinone ring.

While specific examples of this compound in this context are scarce in the literature, it is reasonable to extrapolate that it would function in a similar manner. The phenylethyl group would serve as the primary stereodirecting element, influencing the trajectory of the electrophile.

Table 2: Representative Diastereoselective Alkylation Reactions Using Chiral Amide Enolates (Illustrative Examples)

| Entry | Chiral Auxiliary System | Electrophile (R-X) | Diastereoselectivity (d.s.) |

| 1 | Pseudoephedrine amide | Benzyl (B1604629) bromide | >98% |

| 2 | Evans Oxazolidinone | Methyl iodide | 95:5 |

| 3 | Pseudoephedrine amide | Isopropyl iodide | >98% |

| 4 | Evans Oxazolidinone | Allyl iodide | 97:3 |

Note: This table presents data for well-established chiral auxiliary systems to illustrate the concept. Specific data for this compound was not found in the performed searches.

Computational Chemistry and Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to understand the origins of stereoselectivity observed in reactions involving chiral auxiliaries. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer detailed insights into reaction mechanisms, transition state geometries, and the non-covalent interactions that govern stereochemical control.

Density Functional Theory (DFT) Calculations for Transition States and Intermediates

Density Functional Theory (DFT) has become an invaluable tool for studying the mechanisms of organic reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a reaction pathway can be constructed. This is particularly useful in the context of asymmetric synthesis for understanding the origins of diastereoselectivity.

For reactions involving chiral auxiliaries like this compound, DFT calculations can be employed to model the various possible transition states leading to different stereoisomeric products. The energy difference between these diastereomeric transition states is directly related to the expected diastereomeric ratio of the products. A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product.

For instance, in the alkylation of an enolate derived from this compound, DFT calculations could be used to compare the energies of the transition states for the electrophile attacking from the Re and Si faces of the enolate. These calculations would likely reveal that one transition state is sterically more favorable due to the orientation of the phenylethyl group, thus explaining the observed diastereoselectivity.

While specific DFT studies on the reactivity of this compound are not readily found, numerous studies on similar acetamide derivatives have demonstrated the power of this approach. For example, DFT calculations have been used to investigate the conformational preferences and reactivity of various amides, providing insights into the factors that control their behavior in chemical reactions. eurjchem.comresearchgate.netbohrium.comresearchgate.net

Table 3: Hypothetical DFT-Calculated Energy Differences for Diastereomeric Transition States in a Chiral Auxiliary-Mediated Reaction

| Reaction Type | Transition State | Relative Energy (kcal/mol) | Predicted Major Diastereomer |

| Enolate Alkylation | TS-Re (Attack from Re face) | 0.0 | (R,S) |

| Enolate Alkylation | TS-Si (Attack from Si face) | +2.5 | |

| Aldol (B89426) Addition | TS-anti | +1.8 | |

| Aldol Addition | TS-syn | 0.0 | syn |

Note: This table is a hypothetical representation of the kind of data that would be generated from a DFT study. Specific computational data for this compound was not available in the searched literature.

Molecular Dynamics Simulations of Intermolecular Interactions and Conformational Landscapes

Molecular Dynamics (MD) simulations offer a complementary computational approach to study the dynamic behavior of molecules over time. Unlike static DFT calculations of transition states, MD simulations can provide insights into the conformational landscape of the chiral auxiliary and its complexes with substrates and solvents. This is crucial for understanding how the flexibility of the system and intermolecular interactions influence the outcome of a reaction.

For this compound, MD simulations could be used to explore its conformational preferences in different solvent environments. This would reveal the most populated conformations and how the phenylethyl and methoxyacetyl groups are oriented relative to each other. Such information is vital for understanding the ground-state conformations from which the reaction proceeds.

Furthermore, MD simulations can be used to study the non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the chiral auxiliary and other molecules in the reaction mixture. These interactions can play a significant role in stabilizing certain transition states over others, thereby influencing the stereoselectivity. While specific MD studies on this compound are not prevalent, the methodology has been applied to study the conformational analysis and intermolecular interactions of other complex organic molecules, providing valuable insights into their behavior. mdpi.com

Table 4: Key Intermolecular Interactions and Conformational Data from a Hypothetical MD Simulation

| System | Key Interaction | Average Distance (Å) | Predominant Conformer Dihedral Angle (C-N-Cα-Cβ) |

| Auxiliary in THF | C=O···Li⁺ | 1.9 | 165° |

| Auxiliary-Aldehyde Complex | N-H···O=C (aldehyde) | 2.1 | - |

| Auxiliary in Water | C=O···H₂O | 2.0 | 170° |

| Auxiliary in Toluene | - | - | 160° |

Note: The data presented in this table is hypothetical and illustrates the type of information that can be obtained from MD simulations. Specific simulation data for this compound was not found in the conducted searches.

Applications of 2 Methoxy N 1 Phenylethyl Acetamide in Advanced Organic Synthesis

Role as a Chiral Auxiliary in Asymmetric Transformations

In stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is typically removed after serving its purpose, having guided the formation of a new stereocenter with a specific, desired orientation. wikipedia.orgsigmaaldrich.com The (R)- or (S)-1-phenylethylamine portion of 2-methoxy-N-(1-phenylethyl)acetamide is a well-established chiral-directing group, making the entire molecule suitable for this role in various asymmetric transformations. nih.govsigmaaldrich.com

The primary function of this compound as a chiral auxiliary is demonstrated in asymmetric alkylation and aldol (B89426) reactions. The general strategy involves the deprotonation of the α-carbon (the carbon adjacent to the amide carbonyl group) using a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The stereochemistry of this enolate is influenced by the bulky and rigid conformation imposed by the chiral 1-phenylethyl group.

This chiral enolate then reacts with an electrophile, such as an alkyl halide in an alkylation reaction or an aldehyde in an aldol reaction. harvard.eduyoutube.com The chiral auxiliary sterically hinders one face of the enolate, forcing the electrophile to approach from the less hindered face. This controlled approach results in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. harvard.eduwilliams.edu After the reaction, the amide bond can be cleaved, typically through hydrolysis, to release the now enantiomerically enriched product and recover the chiral auxiliary for potential reuse. wikipedia.orgwilliams.edu

While specific data for this compound is not extensively documented in dedicated studies, the performance of structurally similar chiral amide auxiliaries in asymmetric alkylations provides a strong indication of its potential efficacy. High diastereoselectivities are commonly achieved in these transformations. nih.govharvard.edu

Table 1: Representative Diastereoselective Alkylations Using Amide-Based Chiral Auxiliaries This table illustrates the typical outcomes for reactions employing chiral amide auxiliaries similar in principle to this compound.

| Chiral Auxiliary Precursor | Electrophile (R-X) | Base | Diastereomeric Excess (d.e.) | Reference Principle |

| Pseudoephedrine | Benzyl (B1604629) bromide | LDA | >98% | nih.govharvard.edu |

| (S)-2-Pyrrolidinemethanol | Ethyl iodide | LDA | 76% | harvard.edu |

| 2-Imidazolidinone | Benzyl bromide | t-BuOK | 94% | scispace.com |

The utility of chiral auxiliaries extends to asymmetric reduction and oxidation reactions. In asymmetric reductions, a chiral ligand or auxiliary is used to modify a reducing agent, such as lithium aluminium hydride (LiAlH₄), creating a chiral reagent that can differentiate between the two faces of a prochiral ketone or imine. rsc.org

Research on the structurally related compound 2-(1-phenylethyl)amino-1-phenylethanol has demonstrated its use as a chiral auxiliary in the asymmetric reduction of acetophenone (B1666503). rsc.org The amino alcohol, when complexed with LiAlH₄, forms a chiral hydride reagent. This complex then delivers a hydride ion to one face of the acetophenone carbonyl group preferentially, yielding the corresponding alcohol with a measurable enantiomeric excess. rsc.org Given its structural similarities, this compound could theoretically be modified and employed in a similar fashion to influence the stereochemical outcome of ketone reductions.

Table 2: Asymmetric Reduction of Acetophenone with a LiAlH₄ Complex of a 1-Phenylethyl-based Chiral Auxiliary

| Chiral Auxiliary | Reducing Agent | Temperature | Product | Optical Yield (% e.e.) | Reference |

| (1S,2S)-2-(1-Phenylethyl)amino-1-phenylethanol | LiAlH₄/Methanol (B129727) | -78 °C | (R)-1-Phenylethanol | 25% | rsc.org |

The application in asymmetric oxidation is less direct. The principle involves the chiral auxiliary guiding an oxidant to a specific face of a substrate. However, literature specifically detailing the use of this compound for this purpose is scarce. The general concept relies on the temporary attachment of the substrate to the auxiliary, creating a chiral environment that dictates the stereochemistry of the subsequent oxidation step. nih.gov

Building Block for Complex Molecule Synthesis

Beyond its role as a transient chiral director, this compound serves as a valuable building block in its own right, particularly when synthesized in an enantiomerically pure form.

Advanced synthetic methods, such as dynamic kinetic resolution, allow for the preparation of (R)-2-methoxy-N-(1-phenylethyl)acetamide with exceptionally high enantiomeric purity (>99% e.e.). orgsyn.org This makes the compound itself an enantiopure starting material.

Furthermore, its use as a chiral auxiliary directly leads to the production of other valuable enantiopure intermediates. After an asymmetric alkylation or aldol reaction as described in section 6.1.1, the cleavage of the auxiliary releases an α-substituted or β-hydroxy carboxylic acid derivative in high enantiomeric excess. williams.edunih.gov These chiral acids are highly sought-after intermediates in the synthesis of fine chemicals and pharmaceuticals. orgsyn.org For example, the hydrolysis of an alkylated derivative would yield an enantiomerically enriched α-alkyl carboxylic acid, a common structural motif in many biologically active molecules.

Enantiomerically pure building blocks are fundamental to the total synthesis of complex natural products. The chiral α-hydroxy and α-alkyl carboxylic acids generated through reactions involving this compound are key synthons that mirror fragments found in a wide array of natural products. While no published synthesis of a specific natural product explicitly lists this compound as an intermediate, its role in generating these crucial chiral building blocks is undeniable. The ability to create stereochemically defined acids and their derivatives makes it an important tool for synthetic chemists aiming to construct complex molecular architectures found in nature. orgsyn.orgnih.gov

Development of Novel Catalytic Systems Incorporating this compound

The synthesis of this compound is itself at the center of innovative catalytic systems. One of the most efficient methods for producing the enantiopure (R)-isomer is through a dynamic kinetic resolution process. orgsyn.org This system employs a dual-catalyst approach, combining a ruthenium complex for in-situ racemization of the starting amine with an enzyme (Novozym 435, a lipase) for the enantioselective acylation. orgsyn.org This concurrent catalysis allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, showcasing a sophisticated application of chemo- and biocatalysis.

This type of dual catalytic process is at the forefront of modern synthesis, aiming for high efficiency and enantiopurity. mdpi.com Additionally, chiral backbones derived from 1-phenylethylamine (B125046) are frequently used to develop new chiral ligands for transition-metal-catalyzed reactions, such as asymmetric hydrogenation. mdpi.com The this compound molecule, with its defined stereocenter and versatile amide functionality, represents a potential precursor for the development of novel ligands and organocatalysts for other asymmetric transformations.

Ligand Design for Asymmetric Metal Catalysis

The development of effective chiral ligands is fundamental to the field of asymmetric metal catalysis, which seeks to create single enantiomers of chiral products. While this compound is not extensively documented as a standalone ligand in published literature, its structural framework, derived from (R)- or (S)-1-phenylethylamine (α-PEA), positions it as a highly relevant candidate for ligand design. α-PEA is considered a privileged chiral auxiliary, frequently employed as a starting material for the synthesis of novel, optically active compounds designed to be chiral ligands. nih.gov

The utility of this compound in this context is based on several key molecular features:

Inherent Chirality : The stereogenic center on the ethylamine (B1201723) portion provides the necessary chiral environment to influence the stereochemical outcome of a catalytic reaction.

Coordinating Atoms : The molecule contains both amide and ether oxygen atoms, as well as an amide nitrogen atom. These heteroatoms have lone pairs of electrons available to coordinate with a metal center, forming a chiral metal complex that can catalyze a reaction asymmetrically.

Structural Simplicity and Modifiability : As a simple amide, it can serve as a foundational scaffold. The phenyl group or the methoxyacetyl group could be further functionalized to fine-tune the steric and electronic properties of a more complex ligand, thereby optimizing its selectivity and activity in catalysis.

The synthesis of the compound itself often utilizes principles of asymmetric catalysis. For instance, the dynamic kinetic resolution for the synthesis of (R)-2-methoxy-N-(1-phenylethyl)acetamide involves the use of a ruthenium-based catalyst in conjunction with an enzyme. lookchem.com This process highlights the well-established interaction between metal complexes and chiral amine/amide structures.

Below is a data table detailing a reported synthesis, which underscores the conditions under which this chiral amide is formed, a process intertwined with asymmetric catalysis.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Starting Material | rac-methylbenzylamine | lookchem.com |

| Acyl Donor | isopropyl methoxyacetate (B1198184) | lookchem.com |

| Catalyst System | Candida antartica lipase (B570770) B; Ruthenium complex | lookchem.com |

| Solvent | Toluene (B28343) | lookchem.com |

| Temperature | 70 °C | lookchem.com |

| Reaction Time | 6 hours | lookchem.com |

| Resulting Product | (R)-2-methoxy-N-(1-phenylethyl)acetamide | lookchem.com |

| Reported Yield | 92.0% | lookchem.com |

Material Science Applications (e.g., in chiral polymers or self-assembling molecules)

In material science, there is a continuous search for novel molecules that can form highly ordered, functional materials. The structural attributes of this compound suggest its potential as a building block for advanced materials such as chiral polymers and self-assembling systems, although specific examples are not yet prevalent in scientific literature.

Chiral Polymers: Chiral polymers are macromolecules that possess stereogenic centers, leading to materials with unique optical properties, such as the ability to rotate plane-polarized light. These polymers are of interest for applications in chiral separations, asymmetric catalysis, and optical devices. As a chiral molecule, this compound could theoretically serve as a monomer or a chiral side-chain in a polymerization process. If the amide or phenyl group were modified to include a polymerizable functional group (e.g., a vinyl or acrylate (B77674) group), it could be incorporated into a polymer backbone, imparting its chirality to the entire macromolecule.

Self-Assembling Molecules: Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The ability of this compound to participate in hydrogen bonding is a key indicator of its potential for self-assembly. The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These sites can interact with complementary groups on adjacent molecules to form extended networks, such as tapes, sheets, or fibers. The methoxy (B1213986) group provides an additional hydrogen bond acceptor site. The interplay between these hydrogen bonds and stacking interactions from the phenyl rings could direct the formation of well-defined, supramolecular architectures. The chirality of the molecule would be translated to the resulting macroscopic structure, potentially creating helical or other complex chiral assemblies.

The physicochemical properties of the molecule are crucial for these potential applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ | lookchem.comchemspider.com |

| Molecular Weight | 193.246 g/mol | lookchem.com |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Rotatable Bond Count | 4 | lookchem.com |

| Topological Polar Surface Area | 38.3 Ų |

Derivatization and Analog Development of 2 Methoxy N 1 Phenylethyl Acetamide

Structural Modification Strategies to Enhance Stereoselectivity or Reactivity

Structural modifications to the 2-methoxy-N-(1-phenylethyl)acetamide scaffold are crucial for tuning its biological activity and chemical behavior. These strategies primarily involve altering substituents on the phenyl ring, the methoxy (B1213986) group, and the amide nitrogen to control the molecule's electronic properties, steric hindrance, and conformational flexibility.

The electronic nature of substituents on the phenyl ring significantly influences the reactivity of the entire molecule. Substituents are broadly classified as either activating or deactivating based on their effect on the rate of electrophilic aromatic substitution. numberanalytics.com Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive. lumenlearning.comlibretexts.org Conversely, deactivating groups withdraw electron density, reducing the ring's nucleophilicity and reactivity. lumenlearning.com

These effects are mediated through two primary mechanisms: the inductive effect and the resonance effect. libretexts.org The inductive effect is a through-bond polarization, while the resonance effect involves the delocalization of π electrons or lone pairs.

Table 1: Classification of Phenyl Ring Substituents

| Effect on Reactivity | Substituent Type | Examples | Directing Effect |

|---|---|---|---|

| Activating | Strong | -NH₂, -OH, -OR | Ortho, Para |

| Moderate | -NHCOR | Ortho, Para | |

| Weak | -Alkyl, -Phenyl | Ortho, Para | |

| Deactivating | Weak | -Halogens (F, Cl, Br, I) | Ortho, Para |

In the context of phenethylamine (B48288) derivatives, which share a structural core with this compound, substituents on the phenyl ring have a marked impact on biological activity. For instance, in a series of phenethylamine derivatives, placing alkyl or halogen groups at the para-position of the phenyl ring was found to have a positive effect on binding affinity to the 5-HT₂A receptor. biomolther.org However, an alkoxy or nitro group at the same position decreased the affinity. biomolther.org

Modification of the methoxy group in the acetamide (B32628) portion of the molecule also presents a strategy for altering its properties. Studies on related structures have shown that replacing a methoxy group can significantly impact activity. For example, new analogs of 1-methoxyspirobrassinol methyl ether were designed by replacing the 2-methoxy group with a 2-(substituted phenyl)amino group, leading to compounds with potential anticancer activity. nih.gov In a study on acetophenone (B1666503) derivatives, those with electron-donating methoxy substituents reacted at a different rate in cyclotrimerization reactions compared to those with electron-withdrawing halogen substituents, highlighting the influence of such groups on reactivity. researchgate.net

The amide bond is a critical functional group, and its properties are heavily influenced by the substituents on the nitrogen atom. masterorganicchemistry.com The attachment of a carbonyl group to an amine nitrogen drastically reduces the basicity of the nitrogen and increases the acidity of the N-H protons compared to simple amines. masterorganicchemistry.com This is due to the delocalization of the nitrogen's lone pair into the carbonyl group, creating a resonance structure that imparts partial double-bond character to the C-N bond. masterorganicchemistry.com This restricted rotation around the C-N bond is a key feature of amides. masterorganicchemistry.com

In phenethylamine derivatives, N-substitution was initially thought to be detrimental to activity, with simple alkyl substitutions leading to diminished effects. nih.gov However, it was later discovered that specific substitutions, such as an N-(2-methoxy)benzyl group, could dramatically improve both binding affinity and functional activity at certain receptors. nih.gov This underscores the importance of the specific nature of the N-substituent in modulating biological outcomes.

Synthesis of Conformationally Restricted Analogs